3-anilino-2-cyano-2-butenamide
Description
3-Anilino-2-cyano-2-butenamide is a substituted butenamide derivative characterized by an anilino (phenylamino) group at the 3-position, a cyano group at the 2-position, and a conjugated double bond within the butenamide backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the aromatic anilino moiety, which may enhance stability and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-anilino-2-cyanobut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(10(7-12)11(13)15)14-9-5-3-2-4-6-9/h2-6,14H,1H3,(H2,13,15)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYLRMPFOACDK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-anilino-2-cyano-2-butenamide, we compare its properties and applications with three related compounds:
2-Aminobenzamides
2-Aminobenzamides share a benzamide core but lack the cyano group and conjugated double bond. Key differences include:
- Reactivity: 2-Aminobenzamides exhibit nucleophilic reactivity at the amino group, whereas the cyano group in 3-anilino-2-cyano-2-butenamide may participate in cycloaddition or hydrolysis reactions.
- Applications: 2-Aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors and glycoconjugation substrates , while the butenamide derivative’s applications remain exploratory.
3-Chloroaniline Derivatives
Chloroanilines (e.g., 3-chloroaniline) feature a halogenated aromatic amine but lack the butenamide backbone. Comparisons include:
- Solubility: 3-Chloroaniline derivatives are generally less polar due to the absence of the cyano and amide groups, reducing water solubility compared to 3-anilino-2-cyano-2-butenamide .
- Toxicity: Chloroanilines are associated with higher environmental toxicity, whereas the butenamide’s cyano group may mitigate this through metabolic degradation pathways .
Substituted Acrylamides
Acrylamides with cyano substituents (e.g., 2-cyanoacrylamide) share the conjugated double bond and cyano group but lack the anilino moiety. Key distinctions:
- Polymerization Potential: Substituted acrylamides readily polymerize due to their electron-deficient double bonds, whereas the anilino group in 3-anilino-2-cyano-2-butenamide may sterically hinder polymerization .
- Biological Activity: Acrylamides are common enzyme inhibitors, but the anilino group in the target compound could enhance binding affinity to aromatic-rich enzyme pockets .
Data Table: Comparative Properties
| Property | 3-Anilino-2-Cyano-2-Butenamide | 2-Aminobenzamide | 3-Chloroaniline | 2-Cyanoacrylamide |
|---|---|---|---|---|
| Molecular Weight | ~217 g/mol (estimated) | 136.15 g/mol | 127.57 g/mol | 98.10 g/mol |
| Water Solubility | Moderate (polar groups) | Low | Very Low | High |
| Reactivity | Cyano + anilino synergy | Amino nucleophilicity | Halogen substitution | Polymerization-prone |
| Applications | Exploratory (enzyme/polymer) | HDAC inhibition | Industrial synthesis | Adhesives, inhibitors |
| Toxicity (EPA) | Not classified | Low | High | Moderate |
Sources: Estimated values based on structural analogs .
Research Findings and Limitations
- Synthetic Feasibility: The compound’s synthesis likely involves condensation of cyanoacetamide with an aniline derivative, analogous to 2-aminobenzamide preparation .
- Stability: The conjugated system may confer UV stability, but hydrolysis of the cyano group under acidic conditions remains a concern .
- Knowledge Gaps: Direct pharmacological or material studies on 3-anilino-2-cyano-2-butenamide are absent in accessible literature. Most inferences derive from chloroaniline and benzamide research .
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